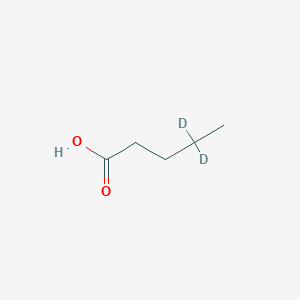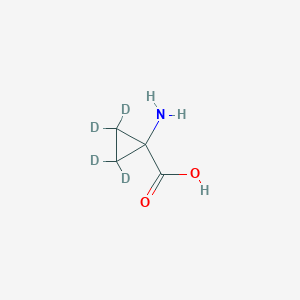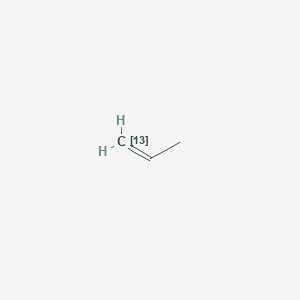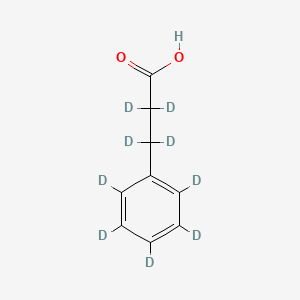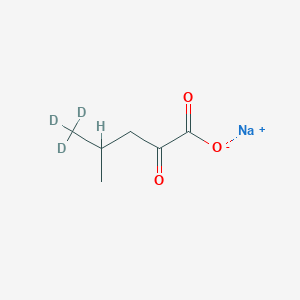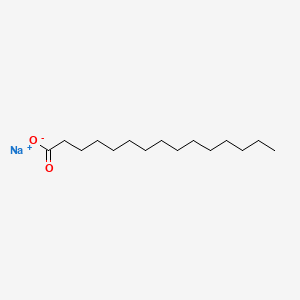
Sodium pentadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an odd-chain saturated fatty acid with the molecular formula C15H30O2.Na and a molecular weight of 265.39 g/mol . This compound is commonly used in various scientific research and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium pentadecanoate can be synthesized through the neutralization of pentadecanoic acid with sodium hydroxide. The reaction typically involves dissolving pentadecanoic acid in a suitable solvent, such as ethanol, and then adding an aqueous solution of sodium hydroxide. The mixture is stirred until the reaction is complete, and the solvent is evaporated to obtain the sodium salt .
Industrial Production Methods: In industrial settings, this compound is produced by the hydrogenation of fatty acids or the oxidation of fatty alcohols. The esterification of fatty acids is another common method used in the large-scale production of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium pentadecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pentadecanoic acid.
Reduction: It can be reduced to form pentadecanol.
Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Pentadecanoic acid.
Reduction: Pentadecanol.
Substitution: Halogenated pentadecanoates.
Aplicaciones Científicas De Investigación
Sodium pentadecanoate has a wide range of applications in scientific research, including:
Mecanismo De Acción
Sodium pentadecanoate exerts its effects primarily through its parent compound, pentadecanoic acid. Pentadecanoic acid activates AMP-activated protein kinase (AMPK) and inhibits the mechanistic target of rapamycin (mTOR), both of which are core components of the human longevity pathway. This dual action helps regulate cellular energy homeostasis and promotes longevity . Additionally, pentadecanoic acid acts as a partial agonist of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation .
Comparación Con Compuestos Similares
Sodium hexadecanoate (palmitate): Another sodium salt of a saturated fatty acid, commonly used in similar applications.
Sodium octadecanoate (stearate): A sodium salt of stearic acid, widely used in the production of soaps and cosmetics.
Uniqueness: Sodium pentadecanoate is unique due to its odd-chain structure, which distinguishes it from even-chain fatty acids like palmitate and stearate. This structural difference imparts distinct metabolic and physiological properties, making it a valuable compound for research in lipid metabolism and its associated health benefits .
Propiedades
Número CAS |
4268-63-7 |
|---|---|
Fórmula molecular |
C15H30NaO2 |
Peso molecular |
265.39 g/mol |
Nombre IUPAC |
sodium;pentadecanoate |
InChI |
InChI=1S/C15H30O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17;/h2-14H2,1H3,(H,16,17); |
Clave InChI |
QCBCOLUJVAKRFZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCC(=O)O.[Na] |
| 4268-63-7 | |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


